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Abstract

Sevabertinib (BAY 2927088) is an orally bioavailable, reversible tyrosine kinase inhibitor (TKI)
that potently and selectively inhibits mutant forms of both the epidermal growth factor receptor
(EGFR) and human epidermal growth factor receptor 2 (HERZ2).[1][2] Activating mutations in
EGFR and ERBB2 (the gene encoding HER?2) are well-established oncogenic drivers in various
solid tumors, most notably in non-small cell lung cancer (NSCLC).[1][3] Sevabertinib has
demonstrated significant antitumor activity in preclinical models and has shown promising
clinical efficacy in patients with HER2-mutant NSCLC, including those with exon 20 insertion
mutations.[2][3] This technical guide provides a comprehensive overview of Sevabertinib,
detailing its mechanism of action, preclinical and clinical data, and the experimental protocols
utilized in its evaluation.

Introduction

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2
(ErbB2), plays a critical role in regulating cell proliferation, survival, and differentiation.[4]
Dysregulation of this signaling pathway through activating mutations or overexpression is a
hallmark of many cancers. While targeted therapies against EGFR have transformed the
treatment landscape for certain patient populations, the emergence of resistance and the
challenge of targeting specific mutations, such as exon 20 insertions, remain significant
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hurdles. Similarly, HER2 alterations, though less common than in breast cancer, represent an
important therapeutic target in NSCLC.[3]

Sevabertinib was developed to address the need for a potent inhibitor of both mutant EGFR
and HERZ2, with a particular focus on exon 20 insertion mutations, while sparing wild-type (WT)
EGFR to potentially mitigate toxicity.[1][5] Its dual inhibitory activity offers a rational therapeutic
strategy to overcome signaling redundancy and potential resistance mechanisms within the
ErbB pathway.

Chemical and Physical Properties

Sevabertinib is a small molecule inhibitor with the following characteristics:

Property Value

(S)-2-(3-((1,4-dioxan-2-yl)methoxy)pyridin-4-
yI)-3-((3-chloro-2-
methoxyphenyl)amino)-1,5,6,7-tetrahydro-4H-

Chemical Name

pyrrolo[3,2-c]pyridin-4-one

Synonyms BAY 2927088
Molecular Formula C24H25CIN4Os
Molecular Weight 484.94 g/mol

CAS Number 2521285-05-0

Mechanism of Action

Sevabertinib functions as a reversible, ATP-competitive inhibitor of the kinase domains of
EGFR and HERZ2.[1] It exhibits high selectivity for mutant forms of these receptors, including
those with exon 20 insertions, over wild-type EGFR.[1] By binding to the ATP-binding pocket of
the kinase domain, Sevabertinib blocks the autophosphorylation and activation of EGFR and
HERZ2, thereby inhibiting downstream signaling cascades crucial for tumor cell growth and
survival, such as the PIBK/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Signaling Pathway Diagram

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/41104928/
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.bayer.com/media/en-us/sevabertinib-bay-2927088-granted-fda-priority-review-for-the-treatment-of-patients-with-her2-mutant-non-small-cell-lung-cancer/
https://www.esmo.org/oncology-news/sevabertinib-shows-antitumour-activity-in-patients-with-locally-advanced-or-metastatic-her2-mutated-nsclc
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.bayer.com/media/en-us/sevabertinib-bay-2927088-granted-fda-priority-review-for-the-treatment-of-patients-with-her2-mutant-non-small-cell-lung-cancer/
https://www.bayer.com/media/en-us/sevabertinib-bay-2927088-granted-fda-priority-review-for-the-treatment-of-patients-with-her2-mutant-non-small-cell-lung-cancer/
https://www.benchchem.com/product/b15611537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

EGFR/HER2
Heterodimer

°

Inhibition

Autophosphorylation

Cytol')lasrn

Phosphorylated
Dimer

Nucleds

Gene Transcription
(Proliferation, Survival)

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare Sevabertinib
Serial Dilutions

A4
Add Compound/DMSO
to Plate
4

N

Add Recombinant
EGFR/HER2 Kinase

Add Substrate/ATP Mix
(Initiate Reaction)
Incubate (e.g., 60 min)

Add ADP-Glo™ Reagent

Incubate (40 min)

Add Kinase Detection
Reagent

Incubate (30-60 min)

Measure Luminescence

Calculate % Inhibition

and IC50

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b15611537?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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